Dermatoxin S1
Description
Dermatoxin S1 is a nonribosomal peptide (NRP) produced by cyanobacteria, primarily through the nonribosomal peptide synthetase (NRPS) pathway. NRPs are characterized by their complex biosynthesis, which involves modular enzyme systems that incorporate proteinogenic and nonproteinogenic amino acids into peptide chains. This compound exhibits potent dermatotoxic and tumor-promoting activities, likely due to its interaction with protein kinase C (PKC), a key enzyme in cellular signaling pathways .
While the exact structural details of this compound remain under investigation, it is hypothesized to share features with other cyanobacterial NRPs, such as an indolactam core or cyclic structure. These structural elements contribute to its bioactivity and stability in biological systems.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
ALGTLLKGVGSAVATVGKMVADQFGKLLQAGQG |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Dermatoxin S1 and related dermatoxins share a conserved biosynthesis mechanism via NRPS, but their amino acid composition and post-translational modifications differ. Below is a comparative analysis:
| Compound | Core Structure | Key Amino Acids | Modifications |
|---|---|---|---|
| This compound | Cyclic (hypothesized) | L-Valine, L-Tryptophan, Methionine* | Potential N-methylation |
| Lyngbyatoxin-a | Indolactam ring | L-Valine, L-Tryptophan, Methionine | Epimerization, Cyclization |
Key Insights :
- Lyngbyatoxin-a, produced by Lyngbya majuscula, contains an indolactam ring critical for PKC activation . This compound may adopt a similar cyclic configuration but with variations in side chains or methylation patterns.
- Structural differences influence receptor binding affinity and metabolic stability.
Ecological and Clinical Relevance
- Sources: this compound is associated with freshwater cyanobacterial blooms, similar to lyngbyatoxin-a’s marine habitat (Lyngbya majuscula).
- Health Risks: Exposure via contaminated water or aerosolized toxins poses risks of dermatitis and latent carcinogenesis.
Tables and Figures :
- Table 1 (above) summarizes structural and toxicological comparisons.
- Supplementary materials could include expanded datasets, such as mass spectrometry profiles or phylogenetic analysis of NRPS clusters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
